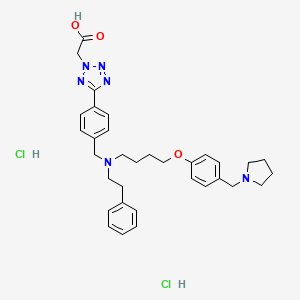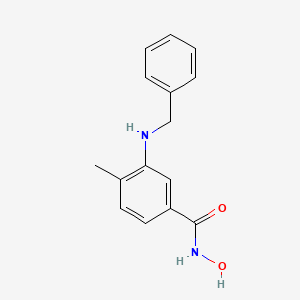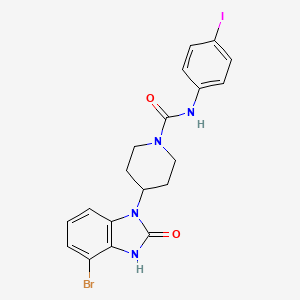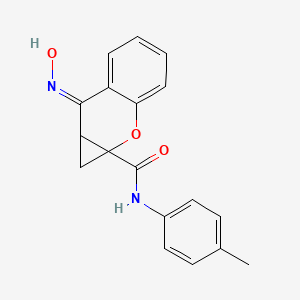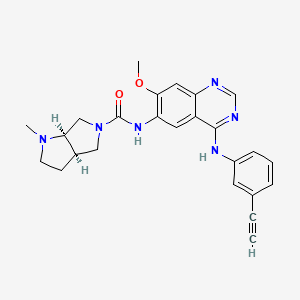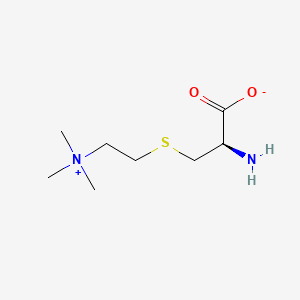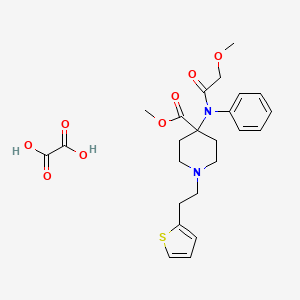
TM608
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TM608 is a potent and selectiv c-MET inhibitor which targets Mitochondrial and Kills Erlotinib-Resistant Lung Cancer Cells. TM608 is the first TPP-TKI conjugate, can rapidly accumulates in mitochondria and suppresses the activation of MET in high MET expressing, erlotinib-resistant HCC827B cells (total cell lysates and mitochondrial fractions). TM608 was as potent and apoptogenic as PHA665752 in abrogating NSCLC cell viability. Directed accessibility to the mitochondria as afforded by a targeting moiety like TPP could conceivably compensate for deficient activity if uptake is rapid, cumulative, and selective.
Applications De Recherche Scientifique
Carbon Allotropes in Research
Carbon allotropes such as fullerenes, nanotubes, and graphene, derived from substances like C60, have been a focus of scientific research due to their unique properties and potential applications. These allotropes illustrate significant scientific and technological importance in various fields (Hirsch, 2010).
Hydrogen Storage Applications
Research has proposed the use of transition metal (TM) atoms bound to fullerenes for high-density hydrogen storage. This approach, involving organometallic buckyballs, offers a promising solution for hydrogen storage with potential applications in vehicle technology (Zhao et al., 2005).
Transmission Electron Microscopy (TEM) Characterization
TEM has been used to characterize materials like C60 and C70 solids. This technique helps in identifying lattice defects and determining phase transitions in such materials (Loiseau, Tendeloo, & Bernier, 1993).
Electron Beam Studies on Carbon Nanostructures
Studies using Transmission Electron Microscopy have explored in-situ phenomena in materials like carbon nanotubes, where different elements, including C60, can be confined. This research provides insights into processes like fullerene coalescence and the creation of new carbon-based nanostructures (Trasobares & Ajayan, 2003).
Remote Sensing for Mineral Exploration
Remote sensing, involving the Landsat thematic mapper (TM) satellite images, is used in mineral exploration. This technology helps in mapping geology and recognizing hydrothermally altered rocks, which is crucial in identifying mineral deposits (Sabins, 1999).
Earth Science Research Using Laser Scanning
Terrestrial laser scanning (TLS) is applied in Earth sciences for studying structural geology, natural hazards, and other areas. This advanced remote sensing technology improves data resolution in various earth science fields (Telling et al., 2017).
In Situ TEM for Energy Materials
In situ transmission electron microscopy has been instrumental in revealing the dynamics of physical and chemical processes at atomic resolutions, especially in energy-related fields. This includes applications in rechargeable batteries, fuel cells, and photovoltaics (Zhang et al., 2019).
Femtosecond Laser Pulses and C60
Research has shown that femtosecond laser pulses can be used to excite oscillations in C60, leading to the formation of new structures and enhancing our understanding of molecular dynamics (Laarmann et al., 2007).
Antitumor Activity of Hyperthermic Materials
Studies have examined the antitumor activity of thermosensitive liposomes, which can be used for selective hyperthermia in tumor treatment. This research provides insights into innovative cancer therapy techniques (Masuko et al., 1997).
Proteomic Applications of Carbon Nanomaterials
The use of carbon nanomaterials like C60 in mass spectrometry for proteomic research has shown improvements in peptide sequence identification. This highlights the role of nanotechnology in advancing proteomic studies (Wen et al., 2007).
TM601 and Its Molecular Targets
Research on TM601, a peptide derived from scorpion venom, has revealed its potential in tumor targeting and anti-angiogenic effects. This study identifies annexin A2 as a binding partner for TM601, which could aid in developing new therapeutic modalities (Kesavan et al., 2009).
Propriétés
Numéro CAS |
1956343-52-4 |
|---|---|
Nom du produit |
TM608 |
Formule moléculaire |
C43H37BrCl2N3O4PS |
Poids moléculaire |
873.6238 |
Nom IUPAC |
(Z)-(2-(5-((5-((2,6-dichlorobenzyl)sulfonyl)-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)ethyl)triphenylphosphonium bromide |
InChI |
InChI=1S/C43H36Cl2N3O4PS.BrH/c1-28-40(26-35-34-25-33(21-22-39(34)48-42(35)49)54(51,52)27-36-37(44)19-12-20-38(36)45)47-29(2)41(28)43(50)46-23-24-53(30-13-6-3-7-14-30,31-15-8-4-9-16-31)32-17-10-5-11-18-32;/h3-22,25-26H,23-24,27H2,1-2H3,(H2-,46,47,48,49,50);1H |
Clé InChI |
ZVAUXGZLUPOFNR-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C=C(S(=O)(CC3=C(Cl)C=CC=C3Cl)=O)C=C2)/C1=C/C4=C(C)C(C(NCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)=O)=C(C)N4.[Br-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TM608; TM-608; TM 608. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'](/img/structure/B611321.png)
![(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione](/img/structure/B611323.png)
